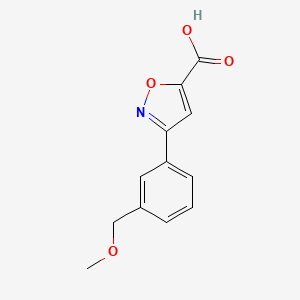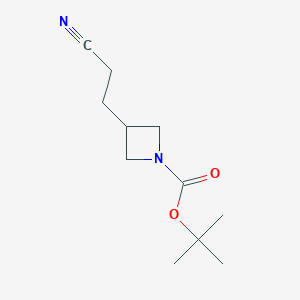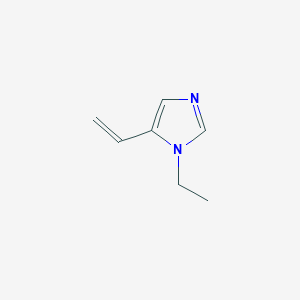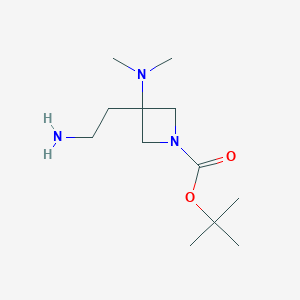
Tert-butyl 3-(2-aminoethyl)-3-(dimethylamino)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(2-aminoethyl)-3-(dimethylamino)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-aminoethyl)-3-(dimethylamino)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate precursors. One common method is the cyclization of a β-amino alcohol with a suitable leaving group.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced through nucleophilic substitution reactions. This often involves the reaction of an azetidine intermediate with an appropriate aminoethylating agent.
Protection of Functional Groups: The tert-butyl group is introduced as a protecting group for the carboxylate functionality. This is typically achieved through esterification reactions using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl and dimethylamino groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the azetidine ring or the amino groups. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl or dimethylamino groups. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of the aminoethyl and dimethylamino groups.
Reduction: Reduced forms of the azetidine ring or amino groups.
Substitution: Substituted derivatives with new functional groups introduced at the aminoethyl or dimethylamino positions.
Applications De Recherche Scientifique
Chemistry:
Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand or catalyst in various organic reactions.
Biology:
Biochemical Probes: The compound can be used as a probe to study biochemical pathways involving azetidines.
Enzyme Inhibitors: It may act as an inhibitor for specific enzymes, providing insights into enzyme function and regulation.
Medicine:
Drug Development:
Therapeutic Agents: It may exhibit therapeutic properties, such as antimicrobial or anticancer activity.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Chemical Manufacturing: It may serve as a building block for the production of various chemicals and polymers.
Mécanisme D'action
The mechanism of action of tert-butyl 3-(2-aminoethyl)-3-(dimethylamino)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Azetidine-1-carboxylate Derivatives: Compounds with similar azetidine ring structures and carboxylate functionalities.
Aminoethyl Azetidines: Compounds with aminoethyl groups attached to the azetidine ring.
Dimethylamino Azetidines: Compounds with dimethylamino groups attached to the azetidine ring.
Uniqueness: Tert-butyl 3-(2-aminoethyl)-3-(dimethylamino)azetidine-1-carboxylate is unique due to the combination of its tert-butyl, aminoethyl, and dimethylamino groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C12H25N3O2 |
|---|---|
Poids moléculaire |
243.35 g/mol |
Nom IUPAC |
tert-butyl 3-(2-aminoethyl)-3-(dimethylamino)azetidine-1-carboxylate |
InChI |
InChI=1S/C12H25N3O2/c1-11(2,3)17-10(16)15-8-12(9-15,6-7-13)14(4)5/h6-9,13H2,1-5H3 |
Clé InChI |
MOGYDAOHFUTPRH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C1)(CCN)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


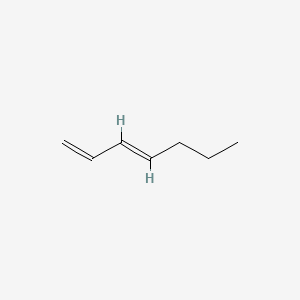
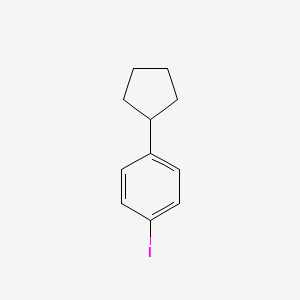
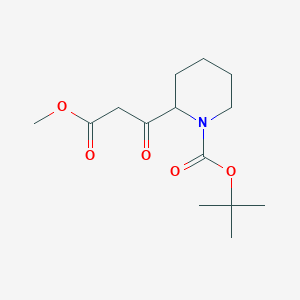
![2-[(4-Methyl-2-pyridinyl)amino]-ethanol](/img/structure/B15322730.png)
